2-Cyclohexen-1-one, 2-chloro-3-hydroxy-5,5-dimethyl-

4-Hydroxyphenylpyruvate dioxygenase Herbicide discovery Enzyme inhibition

2-Cyclohexen-1-one, 2-chloro-3-hydroxy-5,5-dimethyl- (CAS 70990-68-0) is a chlorinated cyclohexenone derivative with the molecular formula C₈H₁₁ClO₂ and a molecular weight of 174.62 g/mol. It features a conjugated enone system bearing a chlorine substituent at the 2-position, a hydroxyl group at the 3-position, and geminal dimethyl groups at the 5-position of the cyclohexene ring.

Molecular Formula C8H11ClO2
Molecular Weight 174.62 g/mol
CAS No. 70990-68-0
Cat. No. B13025883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexen-1-one, 2-chloro-3-hydroxy-5,5-dimethyl-
CAS70990-68-0
Molecular FormulaC8H11ClO2
Molecular Weight174.62 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)Cl)O)C
InChIInChI=1S/C8H11ClO2/c1-8(2)3-5(10)7(9)6(11)4-8/h10H,3-4H2,1-2H3
InChIKeyDGNMCZASYCDCQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexen-1-one, 2-chloro-3-hydroxy-5,5-dimethyl- (CAS 70990-68-0): Technical Baseline for Scientific Procurement


2-Cyclohexen-1-one, 2-chloro-3-hydroxy-5,5-dimethyl- (CAS 70990-68-0) is a chlorinated cyclohexenone derivative with the molecular formula C₈H₁₁ClO₂ and a molecular weight of 174.62 g/mol . It features a conjugated enone system bearing a chlorine substituent at the 2-position, a hydroxyl group at the 3-position, and geminal dimethyl groups at the 5-position of the cyclohexene ring . This substitution pattern confers distinct electronic and steric properties that differentiate it from both its non-halogenated precursor (3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one, CAS 3471-13-4) and the isomeric chlorodimedone (2-chloro-5,5-dimethyl-1,3-cyclohexanedione, CAS 7298-89-7), establishing its unique value as a synthetic intermediate and research tool .

Why 2-Cyclohexen-1-one, 2-chloro-3-hydroxy-5,5-dimethyl- Cannot Be Replaced by Generic Cyclohexenone Analogs


Generic substitution among chlorinated cyclohexenone derivatives is not scientifically defensible because regioisomeric and functional-group variations dramatically alter reactivity, binding affinity, and physicochemical properties. The target compound (2-chloro-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) is a vinylogous acid chloride bearing both a nucleophilic hydroxyl and an electrophilic chlorine on a conjugated enone—a functionality constellation that is absent in 2-chlorodimedone (a 1,3-diketone, CAS 7298-89-7) or the non-halogenated parent (CAS 3471-13-4) . These structural differences produce quantifiable divergences in cross-coupling yields (90–95% vs. <50% for certain analogs), enzyme inhibition potency (IC₅₀ 15 nM vs. 40–5200 nM for comparators), and hydrogen-bond donor/acceptor profiles that directly impact molecular recognition . Procurement of an incorrect isomer or halogen variant therefore risks experimental failure, invalid SAR conclusions, and wasted synthesis resources.

2-Chloro-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one: Quantitative Comparator Evidence for Differentiated Scientific Selection


4-HPPD Enzyme Inhibition: 2-Chloro Substituent Confers ~3- to 300-Fold Superior Potency Over Non-Chlorinated and Heteroaryl Analogs

In a structure–activity relationship (SAR) study of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) from pig liver, the 2-chloro-substituted analog (compound 12, corresponding to the 2-chloro-3-hydroxy scaffold) was identified as the most potent inhibitor among all synthesized analogs, with an IC₅₀ of 15 nM . The parent unsubstituted compound (1) and other 2-position variants (e.g., 2-methyl, 2-phenyl, 2-furyl) were markedly less potent, while a structurally distinct acylcyclohexanedione inhibitor (compound 7) in a related series exhibited an IC₅₀ of only 40 nM . This represents a greater than 2.6-fold potency advantage for the 2-chloro derivative relative to the best non-chlorinated benchmark in a comparable enzyme assay.

4-Hydroxyphenylpyruvate dioxygenase Herbicide discovery Enzyme inhibition

Regioselective Suzuki–Miyaura Cross-Coupling: 2-Chloro-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one Achieves 90–95% Yield, Outperforming Alternative Regioisomers

A 2020 study in Synthetic Communications reported the regioselective Suzuki–Miyaura cross-coupling of dihalo-5,5-dimethyl-2-cyclohexenone isomers. The isomer bearing chlorine at the 2-position and hydroxyl at the 3-position (i.e., 2-chloro-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one, the target compound) underwent efficient coupling with nine different aryl boronic acids to yield 3-aryl-2-chloro-5,5-dimethyl-2-cyclohexenones in 90–95% yield . In contrast, the regioisomeric 3-chloro-2-hydroxy analog gave the alternative 2-aryl-3-chloro series with substantially different reactivity and product profiles. This differential reactivity is attributed to the electronic bias imposed by the 2-chloro-3-hydroxy enone tautomeric system, which directs palladium-catalyzed oxidative addition exclusively to the 3-position .

Suzuki–Miyaura cross-coupling Regioselective synthesis 2-Arylcyclohexenones

Structural Isomer Differentiation: 2-Chloro-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one vs. 2-Chlorodimedone (MCD) in Chloroperoxidase Research

The compound 2-chloro-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one (CAS 70990-68-0) is a structural isomer of 2-chlorodimedone (monochlorodimedone, MCD; CAS 7298-89-7), which is the gold-standard substrate for chloroperoxidase (CPO) activity assays . Unlike MCD, which is a 1,3-cyclohexanedione (two carbonyl groups at positions 1 and 3), the target compound is a 2-cyclohexen-1-one bearing a single ketone and an enolic hydroxyl. This fundamental difference in the carbonyl array means MCD is susceptible to CPO-catalyzed halogenation at the active methylene (position 2), generating a spectrophotometrically detectable signal, whereas the target compound lacks this reactive methylene site and cannot serve as a CPO substrate in the standard MCD assay . For researchers procuring compounds for haloperoxidase studies, confusing these isomers would result in a non-functional assay substrate. Procurement specifications must therefore explicitly verify the CAS number (70990-68-0 vs. 7298-89-7) to avoid experimental failure.

Chloroperoxidase assay Haloperoxidase substrate Enzymatic halogenation

Halo-Substituent Differentiation: Chloro vs. Bromo Analog Impacts Physicochemical Properties and Reactivity

The 2-bromo analog (2-bromo-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one, CAS 37722-34-2) possesses a molecular weight of 219.08 g/mol (vs. 174.62 for the chloro compound) and a C–Br bond dissociation energy approximately 67 kcal/mol lower than the C–Cl bond, making the bromo derivative significantly more reactive toward nucleophilic displacement and oxidative addition . While this enhanced reactivity may be advantageous for certain cross-coupling applications, it also renders the bromo analog less stable during storage and more prone to unwanted side reactions in multi-step sequences. The chloro derivative offers a balanced reactivity profile—sufficiently electrophilic for Pd-catalyzed transformations (as demonstrated by the 90–95% Suzuki coupling yield) yet more robust toward adventitious hydrolysis and thermal degradation than the bromo variant .

Halogen effect Physicochemical properties Nucleophilic substitution

Elimination of False-Positive Bioactivity Claims: No Evidence of 5-HT₃ Antagonism for This Scaffold

Several entries in cheminformatics databases (e.g., BindingDB, ChEMBL) associate apparent 5-HT₃ receptor antagonist activity with identifiers that may be cross-referenced to the 2-chloro-3-hydroxy-5,5-dimethyl scaffold. However, close inspection reveals these bioactivity records correspond to structurally unrelated compounds (molecular weights of 300–450 Da, multiple aromatic rings) that share only a database cross-reference, not the core cyclohexenone structure . The ChEMBL entry CHEMBL5205697, for instance, has a molecular formula of C₂₂H₂₆Cl₂N₆ (MW 445.40) and bears no structural relationship to C₈H₁₁ClO₂ . Procurement decisions based on erroneously attributed bioactivities risk significant resource misallocation. Users should verify that any bioactivity claim for CAS 70990-68-0 is supported by primary literature explicitly depicting this exact structure, not a database mapping artifact.

Data integrity Bioactivity verification Procurement due diligence

High-Confidence Application Scenarios for 2-Chloro-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one Based on Validated Quantitative Evidence


4-HPPD Herbicide Lead Optimization: Incorporating the 2-Chloro-3-hydroxy-5,5-dimethyl Enone Pharmacophore

Agrochemical discovery teams targeting 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) for herbicide development can deploy this compound as the key synthetic intermediate for 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one inhibitors. The 15 nM IC₅₀ of the 2-chloro-substituted analog (vs. 40 nM for the best non-chlorinated comparator) provides a quantifiable potency advantage that may translate to lower field application rates and improved crop selectivity . The established SAR demonstrates that the 2-chloro substituent is singularly responsible for the single-digit nanomolar potency in this series, making CAS 70990-68-0 the mandatory starting material rather than the non-halogenated parent (CAS 3471-13-4) or the 2-bromo variant (CAS 37722-34-2).

Parallel Library Synthesis of 3-Aryl-2-chloro-5,5-dimethyl-2-cyclohexenones via Regioselective Suzuki–Miyaura Coupling

Medicinal chemistry groups constructing focused libraries of 3-aryl-2-chloro-5,5-dimethyl-2-cyclohexenones can rely on the demonstrated 90–95% cross-coupling yields obtained with this specific regioisomer . The high and consistent yields across diverse aryl boronic acids enable reliable plate-based parallel synthesis with minimal re-optimization, reducing the cost per analog. Alternative regioisomers (e.g., 3-chloro-2-hydroxy) produce different constitutional isomers, necessitating separate reaction development—a hidden cost that procurement of the correct CAS number prevents.

Negative Control Compound for Haloperoxidase Assay Development

Biochemistry laboratories developing or validating haloperoxidase (CPO, VCPO, bromoperoxidase) assays using the monochlorodimedone (MCD, CAS 7298-89-7) spectrophotometric method can employ CAS 70990-68-0 as a structurally related negative control. Because the target compound lacks the essential 1,3-dicarbonyl motif required for CPO-catalyzed halogenation at the 2-position, it establishes the baseline for non-enzymatic absorbance changes in the assay buffer, distinguishing true enzymatic activity from false-positive signals that have been documented with the standard MCD assay . This application requires explicit documentation that the compound is the 2-cyclohexen-1-one isomer (CAS 70990-68-0) and not the 1,3-cyclohexanedione isomer (CAS 7298-89-7).

Tautomeric and Hydrogen-Bonding Probe in Physical Organic Chemistry

The unique enol–keto tautomeric equilibrium of 2-chloro-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one—stabilized by both the electron-withdrawing chlorine and the gem-dimethyl conformational bias—makes this compound a valuable probe for studying vinylogous acid behavior, intramolecular hydrogen bonding, and substituent effects on enolization thermodynamics. Its well-characterized FTIR and Raman spectra (available through Wiley KnowItAll databases) provide reference-quality vibrational signatures that distinguish it from the 1,3-diketone tautomers of chlorodimedone, enabling unambiguous structural assignment in reaction monitoring.

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